molecular formula C10H20N2O B1340232 trans-2-Morpholinocyclohexanamine CAS No. 291776-02-8

trans-2-Morpholinocyclohexanamine

Cat. No.: B1340232
CAS No.: 291776-02-8
M. Wt: 184.28 g/mol
InChI Key: ZRAFIVNWDABKOL-NXEZZACHSA-N
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Description

Trans-2-Morpholinocyclohexanamine: is an organic compound with the molecular formula C10H20N2O. It features a cyclohexane ring substituted with a morpholine group and an amine group in a trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-2-Morpholinocyclohexanamine can be synthesized through several methods. One common approach involves the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane . Another method includes the reaction of cyclohexene oxide with morpholine under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using catalysts such as palladium or platinum to facilitate the hydrogenation reaction .

Chemical Reactions Analysis

Types of Reactions: Trans-2-Morpholinocyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-2-Morpholinocyclohexanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

    Cis-2-Morpholinocyclohexanamine: Differing in the spatial arrangement of the substituents on the cyclohexane ring.

    2-Morpholinocyclohexanol: Featuring a hydroxyl group instead of an amine group.

    2-Morpholinocyclohexanone: Containing a ketone group instead of an amine group

Uniqueness: Trans-2-Morpholinocyclohexanamine is unique due to its trans configuration, which can significantly influence its chemical reactivity and biological activity compared to its cis isomer and other related compounds .

Properties

IUPAC Name

(1R,2R)-2-morpholin-4-ylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h9-10H,1-8,11H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAFIVNWDABKOL-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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